molecular formula C17H23N3O3S B3201729 N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide CAS No. 1020453-59-1

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B3201729
CAS No.: 1020453-59-1
M. Wt: 349.4 g/mol
InChI Key: SLPMMFYHWBXFMM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide (CAS 1020453-59-1) is a synthetically engineered pyrazole-based sulfonamide derivative with a molecular weight of 349.4 g/mol and the molecular formula C₁₇H₂₃N₃O₃S . This chemical building block is characterized by a 3,5-dimethylpyrazole core substituted at the 1-position with a 2-methylbenzoyl group and at the 4-position with a N,N-diethyl sulfonamide moiety . Its structure is defined by the canonical SMILES: CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2C)C . This compound serves as a valuable intermediate in synthetic organic chemistry for the construction of more complex molecular architectures . Pyrazole-sulfonamide hybrids, like this one, are of significant interest in medicinal chemistry and pharmacology due to their diverse potential biological activities, which include antimicrobial and antiproliferative properties, as established by research on structurally similar compounds . Its mechanism of action is hypothesized to involve interaction with specific enzymatic targets or receptors, potentially by binding and modulating their activity to induce changes in cellular processes, a characteristic noted in related pyrazole-sulfonamide derivatives . The structural features of this compound, particularly the 3,5-dimethyl groups on the pyrazole ring, are known to enhance metabolic stability by shielding the core from oxidation, while the sulfonamide group can act as both a hydrogen bond acceptor and donor, facilitating critical interactions with biological targets . Researchers are invited to explore its applications as a key synthon in drug discovery projects and biochemical probing. Warning: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-6-19(7-2)24(22,23)16-13(4)18-20(14(16)5)17(21)15-11-9-8-10-12(15)3/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPMMFYHWBXFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    N-alkylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, sulfonamide group, and aryl/heteroaryl moieties. Key examples include:

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound : N,N-Diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide 2-Methylbenzoyl, N,N-diethyl sulfonamide ~407.5 g/mol* Under investigation
Compound 27 (Molecules, 2015) 4-Chlorophenylcarbamoyl, 4-butyl-3,5-dimethylpyrazole 449.5 g/mol Antimicrobial (tested)
N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-4-methylbenzenesulfonamide (2A) 4-Methylbenzenesulfonamide, 3,5-dimethylpyrazole 341.4 g/mol Not explicitly reported
N-(4-Ethoxyphenyl)-3,5-dimethyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazole-4-sulfonamide 6-Phenylpyridazine, 4-ethoxyphenyl sulfonamide 449.5 g/mol Screening candidate

*Calculated based on formula C₁₉H₂₅N₃O₃S.

Key Observations :

  • Sulfonamide Modifications : N,N-Diethyl substitution in the target compound contrasts with N-aryl or N-alkyl variants in analogs, which can alter solubility and binding affinity .

Q & A

Q. How does the 3,5-dimethyl substitution on the pyrazole ring influence bioactivity?

  • Key Findings :
  • Steric Effects : 3,5-Dimethyl groups enhance metabolic stability by shielding the pyrazole core from oxidation .
  • Electronic Effects : Electron-donating methyl groups increase π-π stacking with hydrophobic enzyme pockets, as observed in pyrazole-based antitumor agents .

Q. Can the sulfonamide group be replaced with alternative pharmacophores without losing activity?

  • Experimental Insights :
  • Carboxamide Analogs : Show reduced antibacterial activity but improved solubility (e.g., N-substituted benzamides) .
  • Sulfonylurea Replacements : Tested in hypoglycemic agents but require adjustment of the pyrazole N-substituents for efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 2
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N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide

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